Trimethyl phosphite Trimethyl phosphite Trimethyl Phosphite is used as reagent/reactant in preparation of amino and cyano-substituted chromenylphosphonates by organocatalytic heterocyclization of salicylaldehydes with phosphites and malononitrile catalyzed by imidazole. It is also used as reagent/reactant in multicomponent reactions for preparation of cyclopentadienephosphonate derivatives in water.
Trimethyl phosphite appears as a clear colorless liquid with a strong foul odor. Flash point 99°F. Denser than water and insoluble in water. Vapors heavier than air. Used to make other chemicals.
Brand Name: Vulcanchem
CAS No.: 121-45-9
VCID: VC21074610
InChI: InChI=1S/C3H9O3P/c1-4-7(5-2)6-3/h1-3H3
SMILES: COP(OC)OC
Molecular Formula: C3H9O3P
(CH3O)3P
C3H9O3P
Molecular Weight: 124.08 g/mol

Trimethyl phosphite

CAS No.: 121-45-9

Cat. No.: VC21074610

Molecular Formula: C3H9O3P
(CH3O)3P
C3H9O3P

Molecular Weight: 124.08 g/mol

* For research use only. Not for human or veterinary use.

Trimethyl phosphite - 121-45-9

Specification

CAS No. 121-45-9
Molecular Formula C3H9O3P
(CH3O)3P
C3H9O3P
Molecular Weight 124.08 g/mol
IUPAC Name trimethyl phosphite
Standard InChI InChI=1S/C3H9O3P/c1-4-7(5-2)6-3/h1-3H3
Standard InChI Key CYTQBVOFDCPGCX-UHFFFAOYSA-N
SMILES COP(OC)OC
Canonical SMILES COP(OC)OC
Boiling Point 232 °F at 760 mm Hg (USCG, 1999)
111.5 °C
110 °C
232°F
Colorform Colorless liquid
Flash Point 82 °F (USCG, 1999)
28 °C (82 °F) - closed cup
130 °F (54 °C) (open cup)
23 °C c.c.
82°F
Melting Point -108 °F (USCG, 1999)
-78 °C
-108°F

Introduction

Physical and Chemical Properties

Trimethyl phosphite exists as a colorless liquid under standard conditions, characterized by its highly pungent odor that serves as a warning signal for potential exposure . The molecular weight of trimethyl phosphite is precisely 124.0755 g/mol, reflecting its relatively simple molecular composition . The compound features a pyramidal phosphorus(III) center, which contributes significantly to its chemical reactivity and properties. This structural arrangement, with the phosphorus atom bonded to three methoxy groups, creates a distinctive geometric configuration that influences both its physical characteristics and chemical behavior.

Physical Properties Data

PropertyValueSource
Physical stateColorless liquid
OdorHighly pungent
Molecular weight124.0755 g/mol
CAS Registry Number121-45-9
DOT NumberUN 2329
Chemical formulaP(OCH₃)₃

The chemical structure of trimethyl phosphite features a phosphorus atom as the central element, with three methoxy groups (OCH₃) attached directly to it. This arrangement results in a pyramidal geometry around the phosphorus atom, with bond angles that deviate from the idealized tetrahedral configuration due to the presence of a lone pair of electrons on the phosphorus atom. This structural characteristic is particularly important for understanding the reactivity of trimethyl phosphite, as the lone pair can participate in various chemical reactions, making the compound an effective nucleophile in many organic transformations.

From a stability perspective, trimethyl phosphite demonstrates sensitivity to oxidation, readily converting to trimethyl phosphate when exposed to oxygen . This oxidative susceptibility must be considered during handling and storage of the compound, requiring appropriate precautions to maintain its chemical integrity. The flammability of trimethyl phosphite is also noteworthy, as it is classified as a Category 3 flammable liquid, indicating that it can ignite and burn under certain conditions .

Synthesis Methods

The industrial production of trimethyl phosphite primarily relies on the reaction between phosphorus trichloride (PCl₃) and sodium methoxide (NaOCH₃), a methodology that offers superior results compared to alternative approaches . This synthetic route can be represented by the following chemical equation:

PCl₃ + 3 NaOCH₃ → P(OCH₃)₃ + 3 NaCl

This reaction proceeds through a nucleophilic substitution mechanism, where the methoxide anions replace the chloride atoms on the phosphorus center. The driving force for this transformation includes the formation of sodium chloride, which precipitates from the reaction mixture, thereby pushing the equilibrium toward the product side. This synthetic approach is favored in industrial settings due to its efficiency and the relatively high purity of the resulting trimethyl phosphite.

The choice of synthetic method for producing trimethyl phosphite depends on several factors, including the desired purity level, scale of production, and available equipment. Industrial-scale processes typically optimize for efficiency, yield, and product purity while minimizing waste generation and operational hazards. The sodium methoxide route generally satisfies these criteria more effectively than alternative methods, explaining its prevalence in commercial production scenarios.

Chemical Reactions and Reactivity

Trimethyl phosphite exhibits a diverse reaction profile that makes it valuable in numerous chemical transformations. Its reactivity is largely governed by the presence of the phosphorus(III) center and its associated lone pair of electrons, which enables it to participate in various reaction types.

Oxidation Reactions

Trimethyl phosphite readily undergoes oxidation to form trimethyl phosphate when exposed to oxygen . This oxidation reaction can be represented as:

P(OCH₃)₃ + 0.5 O₂ → OP(OCH₃)₃

This transformation involves the conversion of the phosphorus(III) center to phosphorus(V), and it represents a fundamental reaction pathway for phosphite compounds. The susceptibility to oxidation necessitates careful handling of trimethyl phosphite in oxygen-free environments when its phosphorus(III) character needs to be preserved.

Arbuzov Reaction

Trimethyl phosphite participates in the Arbuzov reaction, a historically significant transformation in organophosphorus chemistry. When reacted with a catalytic amount of methyl iodide, it undergoes rearrangement to form dimethyl methylphosphonate :

P(OCH₃)₃ + CH₃I → CH₃P(O)(OCH₃)₂ + CH₃I

This reaction proceeds through a sequence of steps involving nucleophilic attack by the phosphorus atom on the alkyl halide, followed by dealkylation to yield the phosphonate product. The Arbuzov reaction represents one of the most important methods for preparing phosphonate compounds, which have applications in medicinal chemistry, agricultural science, and materials engineering.

Coordination Chemistry

As a ligand in organometallic chemistry, trimethyl phosphite forms complexes with various transition metals. A representative example is the tetrahedral nickel complex Ni[P(OMe)₃]₄, which melts at 108°C . Compared to related ligands such as trimethylphosphine, trimethyl phosphite exhibits a smaller cone angle and superior acceptor properties, characteristics that influence its coordination behavior and the stability of resulting metal complexes.

The formation of metal complexes with trimethyl phosphite typically involves the donation of the phosphorus lone pair to an empty orbital on the metal center, creating a coordinate covalent bond. These complexes find applications in catalysis, where the electronic and steric properties of the phosphite ligand can significantly influence the catalytic performance of the resulting metal complex.

Desulfurization Reactions

Trimethyl phosphite serves as a mild desulfurization reagent in organic synthesis, particularly in the preparation of derivatives of tetrathiafulvalene . This application exploits the ability of trimethyl phosphite to remove sulfur atoms from organic substrates through reactions that typically involve the formation of intermediate phosphorus-sulfur compounds. The relatively mild conditions under which trimethyl phosphite effects desulfurization make it valuable in situations where more aggressive desulfurizing agents might lead to unwanted side reactions or degradation of sensitive structural features.

Applications

Trimethyl phosphite finds diverse applications across multiple industries, leveraging its unique chemical properties and reactivity patterns to fulfill specific roles in various processes and products.

Pharmaceutical Industry

In the pharmaceutical sector, trimethyl phosphite serves as a crucial reagent and intermediate in the synthesis of various drug compounds and pharmaceutical ingredients . The high-purity pharmaceutical grade of trimethyl phosphite, characterized by low metal content, is specifically designed to meet the stringent requirements of pharmaceutical manufacturing processes. The compound's ability to participate in phosphorylation reactions, act as a nucleophile, and facilitate structural modifications makes it valuable in constructing complex pharmaceutical molecules with specific functional groups.

Pharmaceutical applications of trimethyl phosphite often exploit its ability to introduce phosphorus-containing moieties into organic structures, which can significantly influence drug properties such as solubility, bioavailability, and metabolic stability. The precise role of trimethyl phosphite in pharmaceutical synthesis varies depending on the specific target molecule and the desired structural modifications, highlighting its versatility as a synthetic tool in medicinal chemistry.

Agrochemical Industry

The agrochemical industry represents another significant application domain for trimethyl phosphite, where it serves as a key intermediate in the synthesis of various pesticides and crop protection chemicals . Organophosphorus compounds derived from trimethyl phosphite often exhibit pesticidal activity through mechanisms such as acetylcholinesterase inhibition, making them effective against various agricultural pests. The agrochemical grade of trimethyl phosphite is formulated to provide the high purity necessary for these sensitive applications while meeting the economic constraints of agricultural chemical production.

In addition to direct use in pesticide synthesis, trimethyl phosphite contributes to the production of flame retardants and other specialty agrochemical additives that enhance the performance and safety of agricultural formulations . The compound's reactivity toward various functional groups enables the creation of tailored agrochemical structures with optimized properties for specific agricultural challenges.

Organometallic Chemistry

Trimethyl phosphite plays a significant role in organometallic chemistry as a versatile ligand for transition metal complexes . The compound's ability to coordinate with metal centers through its phosphorus lone pair results in the formation of stable metal-phosphite complexes with applications in catalysis, materials science, and fundamental research in coordination chemistry. For example, research has explored trimethyl phosphite derivatives such as HFeCo₃(CO)₁₂₋ₓ[P(OCH₃)₃]ₓ, where x ranges from 1 to 4, demonstrating the compound's utility in creating structurally diverse organometallic species .

The unique electronic and steric properties of trimethyl phosphite as a ligand, including its relatively small cone angle and strong π-acceptor character, influence the reactivity and selectivity of metal centers in catalytic processes. These characteristics make trimethyl phosphite-metal complexes valuable in various catalytic applications, including hydrogenation, hydroformylation, and cross-coupling reactions, where fine-tuning of the metal center's electronic environment is crucial for optimal performance.

Research Developments

Research involving trimethyl phosphite continues to expand its applications and enhance understanding of its chemical behavior in various contexts. Recent scientific investigations have explored several key areas that demonstrate the compound's ongoing relevance in chemical research.

Organometallic Complex Synthesis

Significant research has focused on the synthesis and characterization of novel organometallic complexes incorporating trimethyl phosphite as a ligand. For example, detailed studies have examined trimethyl phosphite derivatives such as HFeCo₃(CO)₁₂₋ₓ[P(OCH₃)₃]ₓ, where x ranges from 1 to 4, including crystallographic analysis of structures like HFeCo₃(CO)₉[P(OCH₃)₃]₃ . These investigations provide valuable insights into the coordination chemistry of trimethyl phosphite, elucidating how it influences the structural and electronic properties of multinuclear metal complexes.

Catalytic Applications

Research on the catalytic applications of trimethyl phosphite and its metal complexes represents another active area of investigation. Studies have explored the use of trimethyl phosphite-modified metal catalysts in reactions such as hydroformylation, hydrogenation, and carbon-carbon coupling processes. The electronic and steric properties of trimethyl phosphite as a ligand can significantly influence catalyst performance metrics such as activity, selectivity, and stability, making it a valuable component in catalyst design and optimization.

These catalytic studies contribute to the development of more efficient and selective synthetic methodologies with potential applications in pharmaceutical manufacturing, fine chemical production, and sustainable chemistry initiatives. By fine-tuning the properties of metal catalysts through the incorporation of trimethyl phosphite and related ligands, researchers aim to create catalytic systems that operate under milder conditions, consume less energy, and generate fewer byproducts than conventional approaches.

Synthetic Methodology Development

The use of trimethyl phosphite in the development of new synthetic methodologies continues to be an active research area. Investigations have explored its application in novel transformations such as specialized variants of the Arbuzov reaction, stereoselective phosphorylation processes, and the creation of phosphorus-containing heterocycles with potential biological activity. These methodological studies expand the synthetic toolkit available to chemists working in medicinal chemistry, materials science, and other fields where access to structurally diverse phosphorus compounds is valuable.

Additionally, research has explored the role of trimethyl phosphite in desulfurization reactions, particularly those involving complex organic substrates where selective sulfur removal is challenging using conventional reagents. The relatively mild reactivity of trimethyl phosphite makes it suitable for application to sensitive molecules, potentially enabling late-stage modifications that would be difficult to accomplish by other means.

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